Ontazolast

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

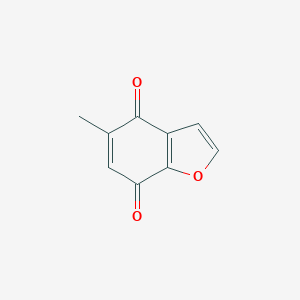

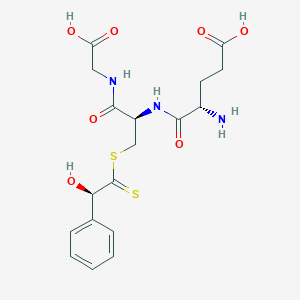

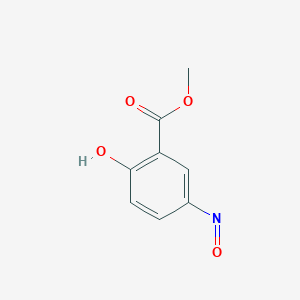

オントゾラストは、ロイコトリエンB4受容体拮抗薬として知られる低分子医薬品です。当初は、C.H. Boehringer Sohn AG & Co. KGによって、特に喘息などの免疫系疾患や呼吸器疾患の治療のために開発されました 。 オントゾラストの分子式はC21H25N3Oで、分子量は335.44 g/molです .

2. 製法

合成経路および反応条件: オントゾラストの合成には、窒素原子に隣接するアニオンの形成、続いてキラルテンプレートを用いた不斉アルキル化が含まれます 。 この方法により、最終生成物の所望の立体化学が確保されます。

工業生産方法: オントゾラストの工業生産では、通常、高収率と高純度を確保するために、高度な有機合成技術が使用されます。 このプロセスには、化合物の所望の品質を実現するために、結晶化や精製などの工程が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ontazolast involves the formation of an anion adjacent to a nitrogen atom, followed by asymmetric alkylation using a chiral template . This method ensures the desired stereochemistry of the final product.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired quality of the compound .

化学反応の分析

反応の種類: オントゾラストは、以下を含むさまざまな化学反応を起こします。

酸化: オントゾラストは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりさまざまな官能基が導入される場合があります .

4. 科学研究への応用

科学的研究の応用

作用機序

オントゾラストは、ロイコトリエンB4受容体(LTB4R)を阻害することでその効果を発揮します。 この受容体は、強力な炎症性メディエーターであるロイコトリエンB4の生合成に関与しています。 この受容体を阻害することにより、オントゾラストはロイコトリエンB4の産生を減少させ、炎症や関連する症状を軽減します .

類似化合物:

モンテルカスト: 喘息療法で使用されているもう1つのロイコトリエン受容体拮抗薬.

ザフィルカスト: 呼吸器疾患において同様の用途を持つロイコトリエン受容体拮抗薬.

オントゾラストの独自性: オントゾラストは、ロイコトリエンB4生合成の特異的な阻害作用により、強力な抗炎症剤となっています。 その分子構造と作用機序は、他のロイコトリエン受容体拮抗薬とは異なります .

類似化合物との比較

Montelukast: Another leukotriene receptor antagonist used in asthma therapy.

Zafirlukast: A leukotriene receptor antagonist with similar applications in respiratory diseases.

Uniqueness of Ontazolast: this compound is unique due to its specific inhibition of leukotriene B4 biosynthesis, making it a potent anti-inflammatory agent. Its molecular structure and mechanism of action distinguish it from other leukotriene receptor antagonists .

特性

CAS番号 |

147432-77-7 |

|---|---|

分子式 |

C21H25N3O |

分子量 |

335.4 g/mol |

IUPAC名 |

N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1 |

InChIキー |

RVXKHAITGKBBAC-SFHVURJKSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |

異性体SMILES |

CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4 |

正規SMILES |

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |

同義語 |

BIRM 270 BIRM-270 N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine ontazolast |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)